
2-(2-Methylpropoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropoxy)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a quinoline core with a 2-methylpropoxy group attached at the second position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and α,β-unsaturated carbonyl compounds as starting materials. The reaction proceeds under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or sulfuric acid .
Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene or arsenic acid. This method is known for its ability to produce quinoline derivatives with high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction, and the process may be optimized for temperature, pressure, and solvent conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-Methylpropoxy)quinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropoxy)quinoline involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Isobutylquinoline: Similar structure with an isobutyl group instead of a 2-methylpropoxy group.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
2-(2-Methylpropoxy)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development .
Propiedades
Número CAS |
56273-37-1 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)quinoline |
InChI |
InChI=1S/C13H15NO/c1-10(2)9-15-13-8-7-11-5-3-4-6-12(11)14-13/h3-8,10H,9H2,1-2H3 |
Clave InChI |
VSZBYPXHHDNXJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


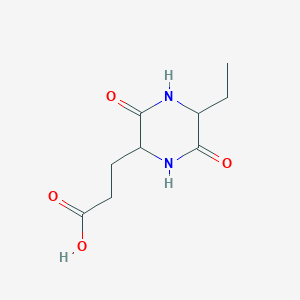
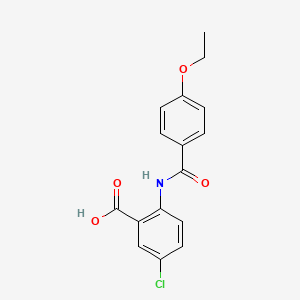
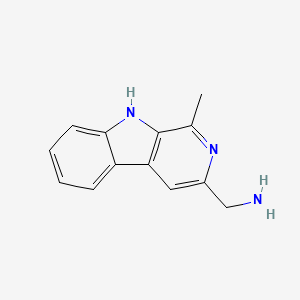
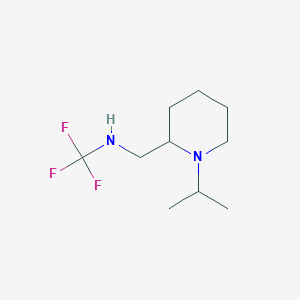
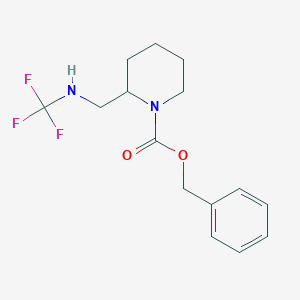

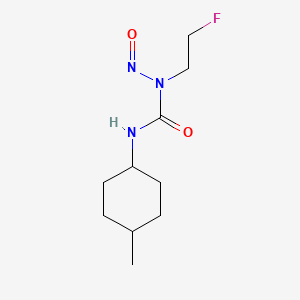
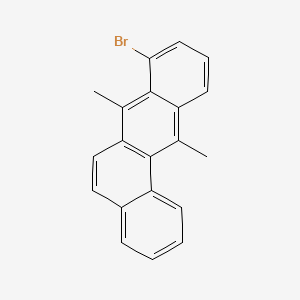

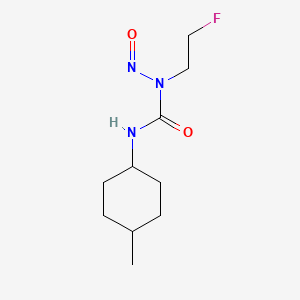
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)
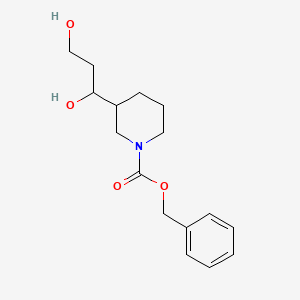

![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
